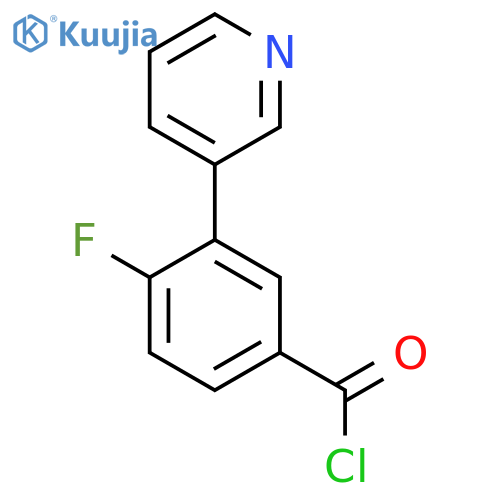Cas no 1214374-21-6 (4-Fluoro-3-(pyridin-3-yl)benzoyl chloride)

1214374-21-6 structure
商品名:4-Fluoro-3-(pyridin-3-yl)benzoyl chloride
CAS番号:1214374-21-6
MF:C12H7ClFNO
メガワット:235.641485452652
CID:4801827
4-Fluoro-3-(pyridin-3-yl)benzoyl chloride 化学的及び物理的性質
名前と識別子
-
- 4-Fluoro-3-(pyridin-3-yl)benzoyl chloride
-
- インチ: 1S/C12H7ClFNO/c13-12(16)8-3-4-11(14)10(6-8)9-2-1-5-15-7-9/h1-7H
- InChIKey: QLCISTTXKPMMBU-UHFFFAOYSA-N
- ほほえんだ: ClC(C1=CC=C(C(=C1)C1C=NC=CC=1)F)=O
計算された属性
- せいみつぶんしりょう: 235.02
- どういたいしつりょう: 235.02
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 30
4-Fluoro-3-(pyridin-3-yl)benzoyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029001047-500mg |
4-Fluoro-3-(pyridin-3-yl)benzoyl chloride |
1214374-21-6 | 95% | 500mg |
$1617.60 | 2023-09-04 | |
| Alichem | A029001047-250mg |
4-Fluoro-3-(pyridin-3-yl)benzoyl chloride |
1214374-21-6 | 95% | 250mg |
$1068.20 | 2023-09-04 | |
| Alichem | A029001047-1g |
4-Fluoro-3-(pyridin-3-yl)benzoyl chloride |
1214374-21-6 | 95% | 1g |
$2866.05 | 2023-09-04 |
4-Fluoro-3-(pyridin-3-yl)benzoyl chloride 関連文献
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
1214374-21-6 (4-Fluoro-3-(pyridin-3-yl)benzoyl chloride) 関連製品
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 5587-61-1(Triisocyanato(methyl)silane)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 506-17-2(cis-Vaccenic acid)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬